3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Catalog No.
S15869087
CAS No.
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Product Name

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

IUPAC Name

4-ethyl-2-hydroxy-2H-furan-5-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3

InChI Key

QCBSIVCQQPAZMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(OC1=O)O

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is an organic compound characterized by a five-membered lactone structure with a hydroxyl group and an ethyl substituent. This compound belongs to the furanone family and is recognized for its potential applications in flavoring, fragrance, and biological research. The presence of the hydroxyl group enhances its reactivity and solubility in various solvents, making it a versatile compound in both synthetic and natural contexts.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The furanone ring can be reduced to yield dihydrofuran derivatives.
  • Substitution: The hydroxyl group can be replaced with other functional groups under suitable conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. These reactions can lead to various derivatives that possess different chemical properties and biological activities.

Research indicates that 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one exhibits notable biological activities. It has been investigated for its potential anti-infective properties, particularly against fungal pathogens like Candida albicans. Studies suggest that it may influence gene expression related to appetite regulation and neurotransmission in the brain, indicating its relevance in metabolic research and potential therapeutic applications.

The synthesis of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde or ketone followed by cyclization to form the furanone ring.
  • Maillard Reaction: This industrial method utilizes the reaction between reducing sugars and amino acids under heat to produce furanones, including this compound.
  • Chemical Modifications: Starting from simpler furanone derivatives, further modifications such as alkylation or hydroxylation can yield the desired compound.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has diverse applications across various fields:

  • Flavoring Agent: Its sweet and caramel-like aroma makes it valuable in the food industry as a flavoring agent.
  • Fragrance Component: It is used in perfumery due to its pleasant scent profile.
  • Biological Research: The compound serves as a model for studying the mechanisms of action of lactones and their derivatives in biological systems.

Studies have focused on the interactions of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one with various biological targets. Its mechanism of action appears to involve modulation of cell cycle processes in fungal cells, suggesting potential use as an antifungal agent. Additionally, its effects on neurotransmitter pathways indicate possible applications in neurobiology.

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be compared with several similar compounds:

Compound NameStructure TypeKey Features
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranoneStrawberry-like aroma; used extensively in food
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanoneFuranoneSweet aroma; flavoring applications
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-oneDihydrofuranCaramel-like scent; found in fenugreek

The uniqueness of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one lies in its specific ethyl substitution and hydroxyl group positioning, which contribute to its distinct reactivity and sensory properties compared to other furanones. This specificity enhances its potential applications in food science and pharmacology.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 g/mol

Monoisotopic Mass

128.047344113 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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